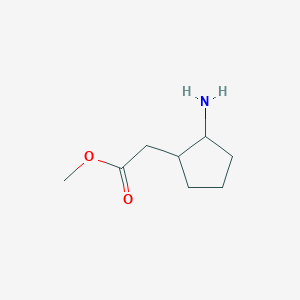

Methyl 2-(2-aminocyclopentyl)acetate

Description

Methyl 2-(2-aminocyclopentyl)acetate (CAS: 1391331-99-9) is a cyclopentane-based ester with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . The compound features a cyclopentane ring substituted with an amino group at the 2-position and a methyl ester group attached via an acetoxy linkage. Its structure suggests utility as a chiral intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-(2-aminocyclopentyl)acetate |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)5-6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3 |

InChI Key |

GOXQSRXZLSAEBD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminocyclopentyl)acetate typically involves the esterification of 2-(2-aminocyclopentyl)acetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as microwave-assisted esterification, can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-aminocyclopentyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-(2-aminocyclopentyl)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Amino Group Placement

- Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7) Molecular formula: C₇H₁₃NO₂. Differs in the position of the amino group (3-position vs. 2-position on the cyclopentane ring). Impact: Altered stereoelectronic properties may influence reactivity and interactions with biological targets. Safety data indicate precautions for skin/eye contact and inhalation .

Ethyl Ester Analogs

- Ethyl 2-amino-2-cyclopentylacetate (CAS: 1870529-68-2) Molecular formula: C₉H₁₇NO₂. Application: Potential intermediate in peptide coupling reactions due to its ester-amine functionality .

- Ethyl 2-(1-aminocyclopentyl)acetate (CID: 53813855) Molecular formula: C₉H₁₇NO₂. Amino group at the 1-position, altering ring conformation and steric hindrance. SMILES: CCOC(=O)CC1(CCCC1)N .

Functionalized Cyclopentane Derivatives

Hydroxy and Sulfonamido Substituents

- Methyl 2-((1R,2R,3R)-2-hydroxy-3-(octylsulfonamido)cyclopentyl)acetate (20) Key features: Contains a hydroxy and octylsulfonamido group. NMR data: δ 3.65 (s, 3H, OCH₃), 1.25 (m, 9H, alkyl chain).

- Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate (19, 23)

Brominated and Acid Derivatives

- Methyl 2-(3-bromo-2-hydroxycyclopentyl)acetate (22)

- 2-(2-Hydroxy-3-(octylsulfonamido)-cyclopentyl)acetic acid (21, 25)

Aromatic Analogs

- Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6) Molecular formula: C₉H₁₁NO₂. Replaces cyclopentane with an aromatic ring, altering electronic properties. Application: Potential precursor for dyes or pharmaceuticals .

- Methyl 2-(2-acetylphenyl)acetate (CAS: 1248462-73-8)

Data Tables

Table 1: Structural and Physical Comparison

Key Findings and Implications

Steric and Electronic Effects: The position of the amino group (2- vs. 3- or 1-) significantly alters molecular conformation and reactivity. For example, 2-substitution may enhance chiral resolution in asymmetric synthesis.

Functional Group Diversity : Hydroxy, sulfonamido, and azido groups expand utility in targeted drug design, while ethyl esters improve lipid solubility.

Safety Considerations: Methyl 3-aminocyclopentanecarboxylate requires stringent safety protocols (e.g., eye protection), suggesting similar precautions for the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.